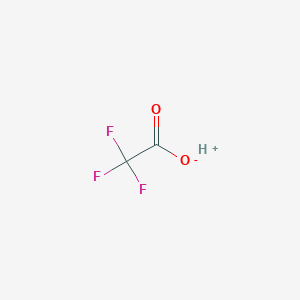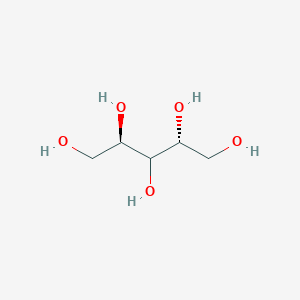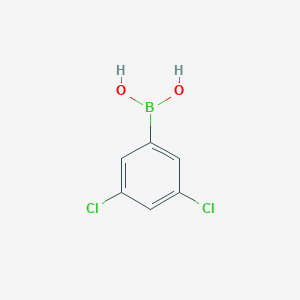
三氟乙酸
描述
Trifluoroacetic acid (TFA) is a crucial reagent in organic synthesis, known for its strong acidity and versatility in various chemical reactions. It plays a pivotal role in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and isomerizations. TFA's high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Synthesis Analysis
The synthesis of TFA involves several methods, including the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids, which demonstrates the compound's significance in producing molecules with a trifluoromethyl group. These methods achieve medium to high levels of stereocontrol, showcasing the compound's utility in creating structurally complex molecules with significant biological activity (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
TFA's molecular structure, characterized by its trifluoromethyl group, endows it with unique physical and chemical properties. This structure is pivotal in the compound's role as a building block in synthetic organic chemistry, facilitating the synthesis of diverse heterocyclic scaffolds with significant medicinal and material importance (Sumran, Jain, Kumar, & Aggarwal, 2023).
Chemical Reactions and Properties
TFA participates in a variety of chemical reactions, acting as a reagent that can promote the formation of carbo- and heterocyclic structures. Its ability to generate cationic species from organic molecules underpins its use in studying molecular transformations through spectral methods, making it a valuable tool in organic synthesis and the chemistry of natural and organometallic compounds (Kazakova & Vasilyev, 2017).
科学研究应用
有机合成:TFA 在通过 Claisen 重排从 Baylis-Hillman 衍生物合成 3-芳基亚甲基-3,4-二氢-1H-喹啉-2-酮和 3-芳基甲基-2-氨基喹啉中非常高效 (Pathak, Madapa, & Batra, 2007)。它还促进了带有富电子氨基基团的未官能化烯烃的分子内氢胺化反应,产生良好的分离产率的 N-杂环化合物 (Liu, Cui, Sun, & Li, 2014),并有效催化了烯醚的 Prins 环化反应,生成四氢吡喃 (Hart & Bennett, 2003)。
神经药理学:作为甘氨酸受体的选择性变构调节剂,TFA 可能影响挥发性麻醉剂的次要效应以及 HPLC 纯化肽中三氟乙酸盐的存在 (Tipps, Iyer, & Mihic, 2012)。
环境研究:尽管 TFA 从 HCFC 和 HFC 的降解中形成对全球 TFA 水平的贡献较小,但由于其长期环境寿命和不确定的来源,仍值得关注 (Solomon et al., 2016)。
生物分析:在使用亲水交互作用色谱-电喷雾串联质谱(HILIC-ESI/MS/MS)对碱性化合物进行生物分析时,向含有 TFA 的流动相中添加乙酸或丙酸可以增强分析物信号,同时保持色谱完整性 (Shou & Naidong, 2005)。
成像和光谱学:F 和 H 核磁共振成像和光谱学可以监测植物中 TFA 的摄取,提供对异物运动和位置的非侵入性见解 (Rollins, Barber, Elliott, & Wood, 1989)。
液相色谱:TFA 用作反相液相色谱中的离子对试剂,用于分离小型可离子化合物 (Cai & Li, 1999)。
医学毒理学:暴露于 TFA 可引起化学灼伤,类似于氢氟酸,但毒性较低 (Sun & Corbett, 2017)。
作用机制
Target of Action
Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a haloacetic acid, where all three of the acetyl group’s hydrogen atoms are replaced by fluorine atoms . TFA is a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher . The primary target of TFA in mammals is the liver, with mild liver hypertrophy being the lead effect .
Mode of Action
TFA is widely used in organic chemistry for various purposes . It can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations . The effects of TFA on the liver seem to be mediated by peroxisome proliferation .
Biochemical Pathways
TFA is a persistent and mobile pollutant that is primarily introduced into the water cycle through the degradation of various fluorochemicals . It remains in the environment in the long term . While a natural formation of TFA along other fluorinated chemicals by volcanic activity and deep ocean vents is discussed as a major source of trifluoroacetate in the environment, TFA is also formed from fluorinated refrigerants, pharmaceuticals, and pesticides .
Pharmacokinetics
It is known that tfa is highly soluble and has been detected in various environmental settings, including rain, fog, and water bodies, with large reservoirs present in the oceans .
Action Environment
TFA is a known and persistent pollutant in the environment . Its presence in products like refrigerants and pesticides, despite replacing CFCs to protect the ozone layer, is causing TFA to accumulate in the environment . Concerns are growing about the irreversibility of TFA accumulation, with evidence showing dramatic increases in surface waters, rainwater, and human blood . The toxicity of TFA is low, but further studies of a much wider range of animal and plant types are required .
安全和危害
未来方向
属性
IUPAC Name |
2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVDTLACAAQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O2, Array | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041578 | |
| Record name | Trifluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Trifluoroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluoroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluoroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.531 at 20 °C, Relative density (water = 1): 1.5 | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.9 | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11 | |
| Record name | Trifluoroacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Trifluoroacetic Acid | |
Color/Form |
Liquid, Colorless, fuming liquid; hygroscopic | |
CAS RN |
76-05-1 | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4695 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trifluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5R8Z4G708 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluoroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-15.4 °C, -15 °C | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trifluoroacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | TRIFLUOROACETIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1673 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trifluoroacetic acid?
A1: Trifluoroacetic acid has the molecular formula C2HF3O2 and a molecular weight of 114.02 g/mol.
Q2: What are the main spectroscopic characteristics of trifluoroacetic acid?
A2: Trifluoroacetic acid exhibits characteristic infrared absorption bands, especially a broad νOH absorption around 2000 cm−1 when interacting with tertiary amines in an argon matrix. []
Q3: How does the presence of water affect the stability and reactivity of trifluoroacetic acid?
A4: Water plays a crucial role in the decomposition of trifluoroacetic acid. Hydrothermal processing of TFA in compressed liquid water at 150-250 °C leads to its transformation, yielding gaseous products like CHF3 and CO2. The addition of NaOH promotes mineralization, resulting in dissolved fluoride, formate, and carbonate species. []
Q4: Can trifluoroacetic acid act as a catalyst or promoter in organic synthesis?
A5: Trifluoroacetic acid can function as a reaction medium and catalyst in various organic transformations. For example, it efficiently promotes the synthesis of phthalimides, maleimides, and succinimides. [] It is also a potent reagent for removing protecting groups in peptide synthesis. [, , ]
Q5: What is the role of trifluoroacetic acid in the Baeyer–Villiger oxidation?
A6: Trifluoroacetic acid is a key component in the Baeyer–Villiger oxidation. When combined with sodium percarbonate (found in household products like OxiClean), it forms trifluoroperoxyacetic acid in situ, acting as the oxidizing agent in the conversion of cyclopentanone to δ-valerolactone. []
Q6: How can trifluoroacetic acid be detected and quantified in various matrices?
A6: Several analytical techniques are available to analyze trifluoroacetic acid, including:
- Ion chromatography: This method allows for the determination of TFA in pharmaceuticals like tropisetron hydrochloride. []
- Gas chromatography-mass spectrometry (GC-MS): GC-MS is highly sensitive and suitable for quantifying TFA in water samples after derivatization with 2,4-difluoroaniline (2,4-DFAn) and extraction. [] It is also applicable in studying the metabolism of halothane in in vitro preparations. []
- High-performance liquid chromatography (HPLC): HPLC coupled with a diode-array detector enables simultaneous determination of ginkgolic acids and ginkgols in Ginkgo biloba, using trifluoroacetic acid in the mobile phase. [] It is also used for content determination in various pharmaceuticals. [, , , ]
Q7: What are the environmental concerns related to trifluoroacetic acid?
A9: Trifluoroacetic acid is considered an ultrashort-chain perfluoroalkyl substance (PFAS) and the simplest perfluorocarboxylic acid (PFCA). While not currently regulated by the US EPA, its prevalence and persistence in the environment raise concerns due to its potential for bioaccumulation and toxicity. [, ]
Q8: What is the role of sea salt aerosol in the transport and deposition of trifluoroacetic acid?
A10: Oceans represent a significant reservoir of naturally occurring TFA. Sea salt aerosol generated by wind action on the sea surface can transport TFA over considerable distances, contributing to its background concentration in the environment. This natural source of TFA adds to the amounts generated from anthropogenic activities and fluorocarbon decomposition. []
Q9: Are there effective methods for removing trifluoroacetic acid from the environment?
A11: Hydrothermal treatment in compressed liquid water offers a promising avenue for degrading TFA. The process effectively mineralizes TFA into less harmful substances like fluoride, formate, and carbonate ions. []
Q10: Can trifluoroacetic acid be used in drug development and pharmaceutical applications?
A10: While TFA itself is not directly used in drugs, it finds extensive applications in pharmaceutical research and development:
- Peptide synthesis: TFA is a commonly used reagent for removing protecting groups from amino acids during peptide synthesis. [, , ]
- Protein analysis: TFA is employed in techniques like reversed-phase HPLC (RP-HPLC) for separating and analyzing proteins. It acts as a mobile phase component, aiding in the identification of differential proteins in serum, potentially useful for diagnosing diseases like hepatocellular carcinoma (HCC). []
Q11: How is trifluoroacetic acid used in studies involving hydrogen bonding and supramolecular chemistry?
A11: TFA's strong hydrogen-bonding capabilities make it valuable in studying hydrogen-bonded systems. For instance, it has been used to investigate:
- Complexes with amines: TFA forms complexes with tertiary amines, exhibiting distinct spectral features depending on the stoichiometry and environment. []
- Polymer complex disassembly: TFA can disrupt hydrogen-bonded polymer complexes. It interacts with poly(acrylic acid) (PAA) in poly(vinylpyrrolidone) (PVPON)/PAA thin films, leading to hydrogen bond detachment and film dissolution. []
Q12: Has trifluoroacetic acid been used in computational chemistry and modeling studies?
A14: Yes, computational methods like density functional theory (DFT) and time-dependent density functional theory (TD-DFT) have been employed to elucidate the electronic structure and photophysical properties of compounds like 9,10-dipyridineanthracene (DPyA) and its protonated form (PDPyA), particularly in the context of trifluoroacetic acid-induced spectral changes. []
Q13: How does trifluoroacetic acid contribute to our understanding of protein structure and function?
A15: TFA is often used in studies investigating the helix-coil transition of polypeptides. For example, high-resolution nuclear magnetic resonance (NMR) spectroscopy studies have utilized TFA-trifluoroethanol mixtures to explore the conformational changes of poly-γ-ethyl-L-glutamate (PELG). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)








![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)


